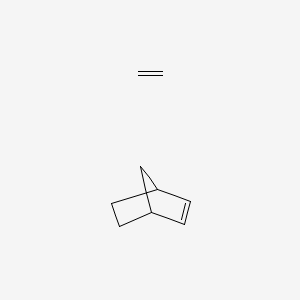
















|
REACTION_CXSMILES
|
[CH:1]12[CH2:7][CH:4]([CH2:5][CH2:6]1)[CH:3]=[CH:2]2.C([Al](CC(C)C)CC(C)C)C(C)C.C=C.Cl>O.C(O)(C)C.C1CCCCC1>[CH2:1]=[CH2:2].[CH:1]12[CH2:7][CH:4]([CH2:5][CH2:6]1)[CH:3]=[CH:2]2 |f:7.8|
|


|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C12C=CC(CC1)C2
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCCCC1
|
|
Name
|
stainless steel
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.6 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)[Al](CC(C)C)CC(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=C
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
above catalyst
|
|
Quantity
|
12.8 mL
|
|
Type
|
catalyst
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Type
|
CUSTOM
|
|
Details
|
With vigorously agitating by a homomixer
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
purged thoroughly with nitrogen
|
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature in the autoclave was raised so that the temperature
|
|
Type
|
CUSTOM
|
|
Details
|
were 70° C.
|
|
Type
|
CUSTOM
|
|
Details
|
the polymerization
|
|
Type
|
CUSTOM
|
|
Details
|
After the initiation of the polymerization
|
|
Type
|
CUSTOM
|
|
Details
|
to terminate
|
|
Type
|
CUSTOM
|
|
Details
|
the polymerization
|
|
Type
|
ADDITION
|
|
Details
|
The contacted mixed solution
|
|
Type
|
CUSTOM
|
|
Details
|
the water phase was removed
|
|
Type
|
WASH
|
|
Details
|
The polymer solution was washed twice with water
|
|
Type
|
CUSTOM
|
|
Details
|
to purify the same, and the phase of the polymer solution
|
|
Type
|
CUSTOM
|
|
Details
|
was separated
|
|
Type
|
CUSTOM
|
|
Details
|
The purified
|
|
Type
|
CUSTOM
|
|
Details
|
separated polymer solution
|
|
Type
|
STIRRING
|
|
Details
|
with vigorously agitating
|
|
Type
|
CUSTOM
|
|
Details
|
After the precipitation of the copolymer
|
|
Type
|
FILTRATION
|
|
Details
|
the solid product (copolymer) was collected by filtration
|
|
Type
|
WASH
|
|
Details
|
was thoroughly washed with acetone
|
|
Type
|
EXTRACTION
|
|
Details
|
To extract unreacted norbornene remaining in the polymer
|
|
Type
|
EXTRACTION
|
|
Details
|
the extraction
|
|
Type
|
WAIT
|
|
Details
|
was conducted at 60° C. for 2 hr
|
|
Duration
|
2 h
|
|
Type
|
EXTRACTION
|
|
Details
|
After the extraction
|
|
Type
|
FILTRATION
|
|
Details
|
the solid product was collected by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
was dried under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
at 130° C.
|
|
Type
|
WAIT
|
|
Details
|
350 mmHg for 12 hr
|
|
Duration
|
12 h
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |